molecular formula C10H16O3 B1589695 Ethyl 3-cyclopentyl-3-oxopropanoate CAS No. 24922-00-7

Ethyl 3-cyclopentyl-3-oxopropanoate

Cat. No. B1589695
CAS RN: 24922-00-7
M. Wt: 184.23 g/mol
InChI Key: MUDKQMLLCRJCEY-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopentyl-3-oxopropanoate is a chemical compound with the molecular formula C10H16O3 . It has an average mass of 184.232 Da and a monoisotopic mass of 184.109940 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 3-cyclopentyl-3-oxopropanoate consists of 10 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The structure is characterized by a cyclopentyl group attached to a 3-oxopropanoate ester group .


Physical And Chemical Properties Analysis

Ethyl 3-cyclopentyl-3-oxopropanoate has a density of 1.1±0.1 g/cm³ . Its boiling point is 255.3±13.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 49.3±3.0 kJ/mol . The flash point is 106.1±19.9 °C . The index of refraction is 1.466 . The compound has 3 hydrogen bond acceptors and 5 freely rotating bonds .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Substituted Compounds : A study by Larionova et al. (2013) outlined a method for synthesizing substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates, showcasing the versatility of ethyl 3-oxopropanoate derivatives in chemical synthesis.
  • Facilitating One-pot Syntheses : Ethyl 3-oxopropanoate derivatives can be used in one-pot syntheses. For example, Ge et al. (2006) demonstrated the preparation of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates using a related compound (Ge et al., 2006).

Chemical Properties and Reactions

  • Bioanalytical Method Development : Nemani et al. (2018) established a bioanalytical method for quantitatively measuring a molecule similar to ethyl 3-cyclopentyl-3-oxopropanoate, indicating its potential in developing analytical techniques (Nemani et al., 2018).
  • Catalysis and Reaction Selectivity : Liu et al. (2017) explored the improved Buchner reaction selectivity in copper-catalyzed reactions of ethyl 3-oxopropanoate derivatives, highlighting their role in selective chemical reactions (Liu et al., 2017).

Biomedical Research

  • Anticancer Potential : Abdel-Aziz et al. (2013) investigated the anticancer potential of novel compounds derived from ethyl 3-oxopropanoate, suggesting its relevance in medicinal chemistry (Abdel‐Aziz et al., 2013).
  • Asymmetric Reduction in Microbial Systems : Salvi and Chattopadhyay (2006) demonstrated the enantioselective reduction of ethyl 3-oxopropanoate derivatives using Rhizopus species, indicating its potential in bioorganic chemistry (Salvi & Chattopadhyay, 2006).

Pharmaceutical Research

  • DNA Interaction and Cytotoxicity : Almeida et al. (2021) explored the interaction of RuII-bipy complexes containing ethyl 3-oxopropanoate derivatives with DNA, highlighting its relevance in pharmaceutical research (Almeida et al., 2021).

Safety And Hazards

Ethyl 3-cyclopentyl-3-oxopropanoate is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H227, H315, H319, and H335 . These indicate that the compound is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

ethyl 3-cyclopentyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)7-9(11)8-5-3-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDKQMLLCRJCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457204
Record name ETHYL 3-CYCLOPENTYL-3-OXOPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-cyclopentyl-3-oxopropanoate

CAS RN

24922-00-7
Record name ETHYL 3-CYCLOPENTYL-3-OXOPROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-cyclopentyl-3-oxopropanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium pellets (3.1 g, 135 mmol) were dissolved in ethanol (100 ml) under nitrogen at room temperature and a solution of diethyloxalate (18.4 ml, 135 mmol) and 1-cyclopentylethanone (16.7 g, 149 mmol) was added dropwise at room temperature over 30 minutes. The reaction was diluted with ethanol (100 ml), heated to 60° C. and stirred at this temperature for 2 hours. After cooling to room temperature the reaction was poured onto ice-cold 2N HCl (200 ml) and extracted with diethylether (300 ml) and ethyl acetate (300 ml). The combined organic extracts were dried over MgSO4, concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel eluting with pentane:ethyl acetate (6:1, by volume) to give 3-cyclopentyl-3-oxo-propionc acid ethyl ester (23.8 g) as an orange oil. 1H NMR (400 MHz, CDCl3): δ=14.38-14.65 (1H, brs), 6.83 (1H, s), 4.30-4.39 (2H, quart), 2.82-2.92 (1H, quin), 1.83-1.96 (2H, m), 1.57-1.83 (6H, 2×m), 1.33-1.40 (3H, t) ppm. LRMS (electrospray): m/z [M−H]+ 211.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ES Zuniga, A Korkegian, S Mullen, EJ Hembre… - Bioorganic & Medicinal …, 2017 - Elsevier
… Ethyl 3-cyclopentyl-3-oxopropanoate (2.0 g, 10.8 mmol) was taken in AcOH (10 mL) in a 50 mL round bottom flask under N 2 . To it was added 1H-1,2,4-triazol-5-amine (1.08 g, 13.0 …
Number of citations: 49 www.sciencedirect.com
NV Ortiz Zacarías, JPD van Veldhoven… - Journal of Medicinal …, 2019 - ACS Publications
… Compound was synthesized according to general procedure 2, using the following reagents: ethyl 3-cyclopentyl-3-oxopropanoate 1i (0.376 g, 2.04 mmol, 1.00 equiv), 3-chlorobenzyl …
Number of citations: 12 pubs.acs.org
L Xu, K Zhang, X Geng, H Li… - … Communications in Mass …, 2022 - Wiley Online Library
Rationale Exhaled breath contains many substances that are closely related to human metabolism. Analysis of its composition is important for human health, but it is difficult. Since the …
J Haywood, KJ Breese, J Zhang, MT Waters, CS Bond… - bioRxiv, 2022 - biorxiv.org
… A solution of ethyl 3-cyclopentyl-3-oxopropanoate (1.53 g, 8.31 mmol, 1.0 equiv), aniline (0.91 mL, 10 mmol, 1.2 equiv) and triethylamine (0.29 mL, 2.1 mmol, 0.25 equiv) in xylene (8 mL…
Number of citations: 2 www.biorxiv.org

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